

# (4-Methylpyridin-2-yl)methanol solubility and stability

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## Compound of Interest

Compound Name: (4-Methylpyridin-2-yl)methanol

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An In-depth Technical Guide to the Solubility and Stability of **(4-Methylpyridin-2-yl)methanol**

## Abstract

**(4-Methylpyridin-2-yl)methanol** is a pivotal pyridine-based building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective application in synthesis, formulation, and quality control. This guide provides an in-depth analysis of the solubility characteristics and stability profile of **(4-Methylpyridin-2-yl)methanol**. We explore its expected behavior in various solvent systems based on its molecular structure and delineate the primary pathways of its degradation. This document furnishes detailed, field-proven experimental protocols for both quantitative solubility determination and comprehensive stability assessment through forced degradation studies, adhering to established industry standards. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.

## Introduction: The Scientific Imperative

In the landscape of pharmaceutical development and chemical synthesis, the characterization of starting materials and intermediates is a foundational pillar of success. **(4-Methylpyridin-2-yl)methanol** (CAS No. 42508-74-7), with its substituted pyridine core, is a versatile intermediate.<sup>[1][2][3]</sup> The hydroxyl and methyl functionalities on the pyridine ring offer multiple avenues for synthetic modification, making it a valuable precursor for a range of target molecules.

However, its utility is intrinsically linked to its physical and chemical properties. Solubility dictates the choice of reaction media, purification strategies, and formulation vehicles. Stability determines appropriate storage conditions, shelf-life, and the potential impurity profile of a final product. Neglecting these parameters can lead to failed experiments, inconsistent results, and compromised product quality. This guide serves as a technical resource, synthesizing theoretical principles with practical, actionable protocols to empower researchers in their work with this important chemical entity.

## Core Physicochemical Properties

A baseline understanding of the molecule's fundamental properties is essential. While extensive experimental data for this specific compound is not always publicly available, its key identifiers and properties of structurally similar compounds provide a strong starting point.

Property	Value	Source(s)
Chemical Name	(4-Methylpyridin-2-yl)methanol	N/A
Synonyms	4-Methyl-2-pyridinemethanol	N/A
CAS Number	42508-74-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	<a href="#">[4]</a>
Molecular Weight	123.15 g/mol	<a href="#">[4]</a>
Appearance	Solid (typical for pyridine alcohols)	<a href="#">[4]</a>
Storage Temp.	2-8°C (recommended for related pyridinemethanols)	<a href="#">[5]</a>

## Solubility Profile: From Theory to Practice

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and solvent. The molecular structure of **(4-Methylpyridin-2-yl)methanol**—containing a polar aromatic pyridine ring, a nitrogen atom capable of accepting hydrogen bonds, and a hydroxyl group capable of both donating and accepting hydrogen bonds—suggests a distinct solubility pattern.

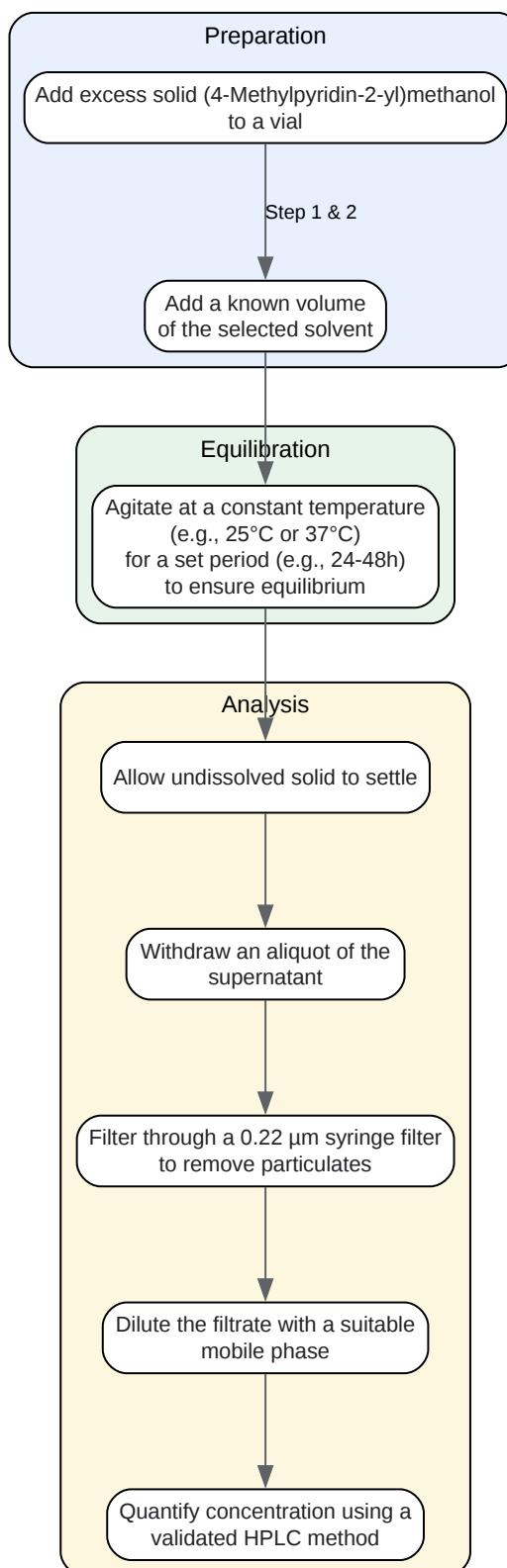
## Qualitative Solubility Prediction

Based on its structure, **(4-Methylpyridin-2-yl)methanol** is expected to exhibit good solubility in polar protic and aprotic solvents, with decreasing solubility as solvent polarity decreases.

Solvent Class	Example Solvents	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High to Moderate	The hydroxyl group readily forms hydrogen bonds with protic solvents. Studies on the related picolinic acid show very high solubility in water and moderate solubility in ethanol. <a href="#">[6]</a>
Polar Aprotic	DMSO, DMF, Acetonitrile	High to Moderate	The overall molecular polarity allows for strong dipole-dipole interactions. Acetonitrile may show lower solubility compared to DMSO or DMF. <a href="#">[6]</a>
Ethers	Tetrahydrofuran (THF)	Moderate	THF has moderate polarity and can act as a hydrogen bond acceptor. <a href="#">[7]</a>
Halogenated	Dichloromethane (DCM)	Low to Moderate	Lower polarity limits interaction, but some solubility is expected.
Non-Polar	Hexane, Toluene	Very Low / Insoluble	The significant difference in polarity results in weak solute-solvent interactions.

## Experimental Workflow: Quantitative Solubility Determination

To move beyond qualitative estimates, a quantitative determination is necessary. The shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[\[8\]](#)

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Caption: Workflow for quantitative solubility determination via the shake-flask method.

## Protocol: Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of **(4-Methylpyridin-2-yl)methanol** in a specific solvent at a controlled temperature.

### Materials:

- **(4-Methylpyridin-2-yl)methanol** (high purity solid)
- Analytical grade solvents (e.g., water, ethanol, acetonitrile)
- Scintillation vials with sealed caps
- Temperature-controlled orbital shaker
- Analytical balance
- Calibrated pipettes
- Centrifuge (optional)
- 0.22  $\mu\text{m}$  syringe filters (ensure solvent compatibility, e.g., PTFE)
- Validated HPLC system with UV detector

### Procedure:

- Preparation: Add an excess amount of solid **(4-Methylpyridin-2-yl)methanol** to a pre-weighed vial. The excess is critical to ensure saturation.
- Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to the vial.
- Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow undissolved solids to sediment. Centrifugation can be used to accelerate this step.

- Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
- Filtration: Immediately filter the aliquot through a 0.22  $\mu\text{m}$  syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
- Dilution: Prepare a precise dilution of the filtered sample using the mobile phase of the analytical method to bring the concentration within the calibrated range of the HPLC assay.
- Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC method. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

## Chemical Stability Profile

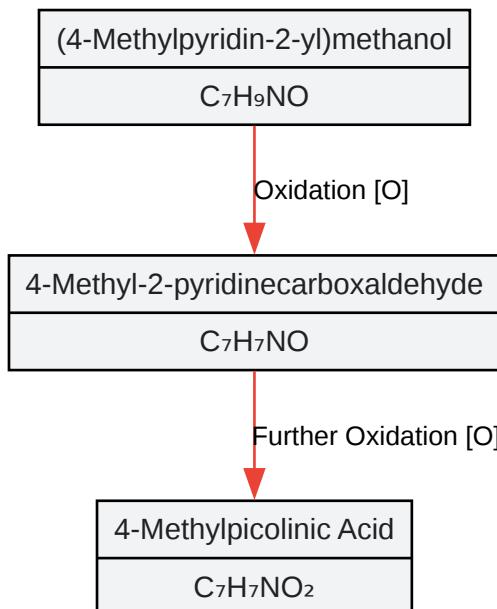
The stability of **(4-Methylpyridin-2-yl)methanol** is dictated by the reactivity of its functional groups—the hydroxymethyl group and the pyridine ring—under various environmental stresses.

## Primary Degradation Pathways

Drawing parallels with related structures like 4-pyridinemethanol, the most probable degradation pathway is oxidation.<sup>[9]</sup> The pyridine ring itself is generally stable, but the hydroxymethyl substituent is susceptible to chemical transformation.

- Oxidation: The primary alcohol ( $-\text{CH}_2\text{OH}$ ) group is susceptible to oxidation, first to the corresponding aldehyde (4-methyl-2-pyridinecarboxaldehyde) and subsequently to the carboxylic acid (4-methylpicolinic acid). This can be initiated by atmospheric oxygen, trace metal catalysts, or strong oxidizing agents.<sup>[9][10]</sup>
- Photodegradation: Pyridine and its derivatives are known to be light-sensitive.<sup>[9]</sup> Exposure to UV or high-intensity light can provide the energy to initiate oxidation or other radical-based degradation reactions.
- pH-Dependent Hydrolysis: While the core molecule does not have a readily hydrolyzable group like an ester or amide, extreme pH conditions can catalyze degradation. Under strongly acidic or basic conditions, the stability may be compromised.<sup>[9]</sup>

- Thermal Stress: Elevated temperatures can accelerate all degradation reactions, particularly oxidation.[11]

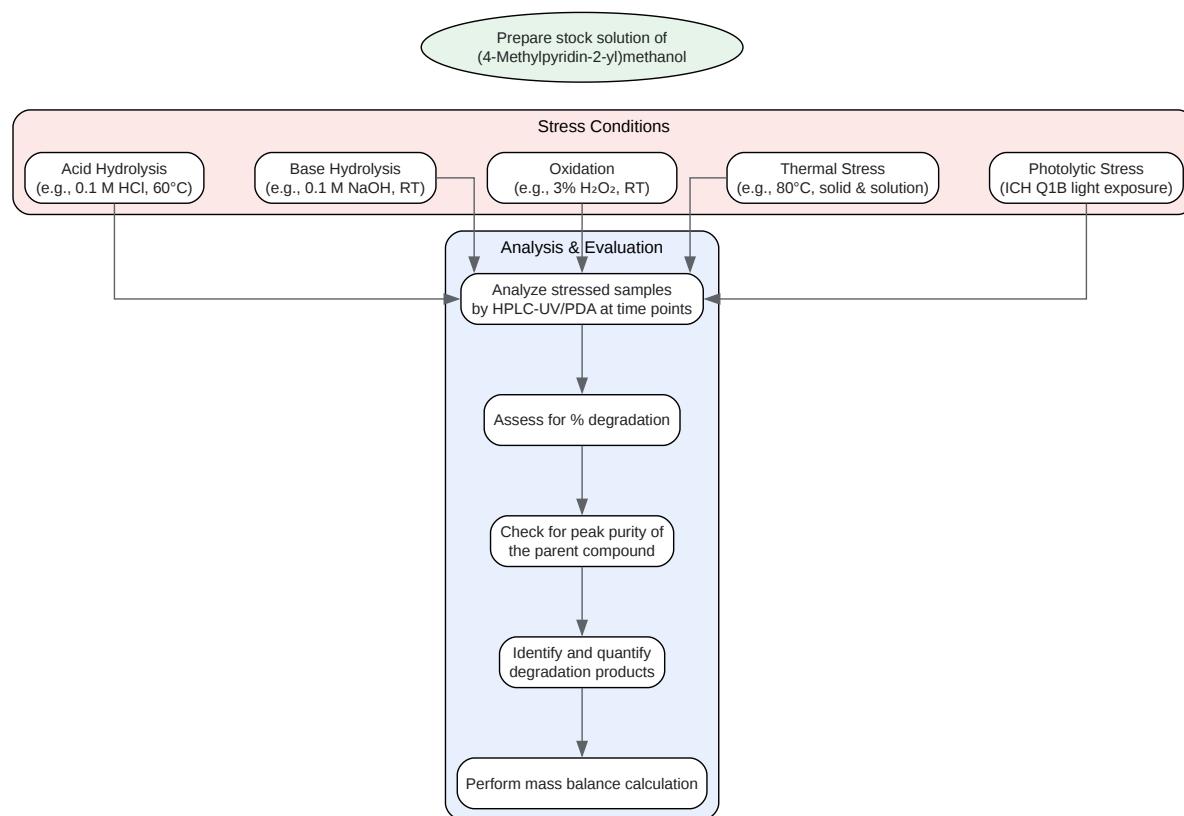


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Caption: The primary oxidative degradation pathway of **(4-Methylpyridin-2-yl)methanol**.

## Experimental Workflow: Forced Degradation Study

Forced degradation (or stress testing) is a systematic process to accelerate degradation under harsh conditions, as mandated by regulatory bodies like the ICH.[11][12] This process is essential for identifying potential degradants and developing a stability-indicating analytical method.[13][14]

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Caption: Workflow for a comprehensive forced degradation study.

## Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of **(4-Methylpyridin-2-yl)methanol** under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

- **(4-Methylpyridin-2-yl)methanol**
- HPLC grade solvents (Methanol, Acetonitrile, Water)
- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Temperature-controlled ovens/water baths
- Photostability chamber (compliant with ICH Q1B guidelines)
- Validated HPLC-PDA system

Procedure:

- Stock Solution: Prepare a stock solution of **(4-Methylpyridin-2-yl)methanol** at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/methanol mixture.
- Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (t=0).
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples with an equivalent amount of base before HPLC analysis.[9]
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and collect samples at time points. Neutralize samples with an equivalent amount of acid before analysis.[9]
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H<sub>2</sub>O<sub>2</sub>. Keep the solution at room temperature, protected from light, and collect samples at time points.[9]

- Thermal Degradation:
  - Solution: Store a portion of the stock solution in a sealed vial at an elevated temperature (e.g., 80°C).
  - Solid: Place the solid compound in an oven at the same temperature.
  - Analyze samples at various time points.
- Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to exclude light.
- Analysis: Analyze all stressed samples, along with the control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector.
- Evaluation:
  - Calculate the percentage of degradation for the parent compound.
  - Assess the peak purity of the parent peak in all stressed samples.
  - Identify and quantify any significant degradation products.
  - Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

## Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of **(4-Methylpyridin-2-yl)methanol**:

- Temperature: Store in a refrigerated environment (2-8°C) to minimize thermal degradation.[\[5\]](#)
- Light: Keep in an amber or opaque container to protect from light and prevent photodegradation.[\[9\]](#)

- Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen. For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[10]

## Conclusion

**(4-Methylpyridin-2-yl)methanol** is a compound with moderate to high polarity, demonstrating predictable solubility in common laboratory solvents. Its primary stability liability is the oxidation of the hydroxymethyl group, a process that can be accelerated by heat, light, and certain chemical conditions. By employing the systematic and robust protocols detailed in this guide for solubility determination and forced degradation analysis, researchers can generate the critical data needed to confidently use this versatile building block in their development programs. Adherence to these methodologies will ensure consistency, support the development of stable formulations, and enable the creation of reliable analytical methods for quality control.

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